![molecular formula C13H14N2O3S B2823331 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone CAS No. 1797289-63-4](/img/structure/B2823331.png)
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone
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Overview
Description
“1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied and discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through a variety of reactions, including Mannich reactions under conventional heating and improved microwave irradiations .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole based compounds, such as the one , have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Parkinsonian Agents
Benzothiazole derivatives have been designed and synthesized as novel anti-Parkinsonian agents . These compounds have shown improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives have emerged as potent agents .
Anti-Cancer Agents
Benzothiazole derivatives have exhibited potent cytotoxicity against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) .
Anti-Convulsant Activity
Benzothiazole derivatives have been evaluated for their anticonvulsant activity . Some of these compounds showed a significant effect, with ED50 values of 46.1 and 64.3 mg kg−1, and protective index (PI) of 6.34 and 4.11, respectively, which were higher than those of phenobarbital and valproate .
Mechanism of Action
Target of Action
The primary target of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target is believed to contribute to its anti-tubercular activity .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . The compound’s mode of action is thus primarily bactericidal .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption prevents the bacterium from maintaining its cell wall, leading to cell lysis and death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s cell wall biosynthesis, leading to cell lysis and death . This makes the compound a potential candidate for the treatment of tuberculosis .
Action Environment
The action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone, like other benzothiazole derivatives, can be influenced by various environmental factors . These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes . .
properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-17-8-12(16)15-6-9(7-15)18-13-14-10-4-2-3-5-11(10)19-13/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCHQJKPZNPOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone |
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